molecular formula C16H13BrN2O B5062933 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Katalognummer B5062933
Molekulargewicht: 329.19 g/mol
InChI-Schlüssel: RTKZNZKFVZINLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as BBMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BBMI is a small molecule that has been shown to possess potent anticancer activity against a variety of cancer cell lines.

Wirkmechanismus

The exact mechanism of action of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that this compound targets multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer activity. This compound has also been shown to inhibit the activity of proteins involved in cell cycle regulation, which may contribute to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer therapy. This compound has also been shown to have anti-inflammatory activity, which may contribute to its anticancer activity. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. This compound is also stable in aqueous solutions, which makes it easy to handle in lab experiments. However, this compound has several limitations, including its low solubility in water and its poor pharmacokinetic properties, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of research is to improve the pharmacokinetic properties of this compound, such as its bioavailability and half-life, to increase its effectiveness in vivo. Another area of research is to investigate the synergistic effects of this compound with other anticancer agents, such as chemotherapy drugs and targeted therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in cancer cells.

Synthesemethoden

3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process. The first step involves the synthesis of 2-bromobenzylamine, which is then reacted with indole-2,3-dione to obtain this compound. The purity of the synthesized this compound can be improved through recrystallization and chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been extensively studied for its anticancer activity. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Eigenschaften

IUPAC Name

3-[(2-bromophenyl)methyliminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-14-7-3-1-5-11(14)9-18-10-13-12-6-2-4-8-15(12)19-16(13)20/h1-8,10,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKZNZKFVZINLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=CC2=C(NC3=CC=CC=C32)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.